Cas no 4468-59-1 ((4-Hydroxy-3-methoxyphenyl)acetonitrile)

(4-Hydroxy-3-methoxyphenyl)acetonitrile is a versatile aromatic nitrile compound featuring both hydroxyl and methoxy functional groups on the phenyl ring. Its molecular structure, C9H9NO2, lends utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of electron-donating substituents enhances reactivity in electrophilic aromatic substitution and condensation reactions. The compound’s high purity and stability make it suitable for precise synthetic applications, including the synthesis of vanillin derivatives and other bioactive molecules. Its well-defined chemical properties ensure consistent performance in research and industrial processes, offering a reliable building block for complex molecular architectures.
(4-Hydroxy-3-methoxyphenyl)acetonitrile structure
4468-59-1 structure
Product Name:(4-Hydroxy-3-methoxyphenyl)acetonitrile
CAS No:4468-59-1
MF:C9H9NO2
MW:163.173262357712
MDL:MFCD00001920
CID:334104
PubChem ID:24853401
Update Time:2025-11-01

(4-Hydroxy-3-methoxyphenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile
    • (4-hydroxy-3-methoxy-phenyl)acetonitrile
    • 4-Hydroxy-3-methoxyphenylacetonitrile
    • Benzeneacetonitrile,4-hydroxy-3-methoxy-
    • InChI=1/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3
    • E72174
    • EINECS 224-739-5
    • SCHEMBL1057281
    • 3-Methoxy-4-hydroxyphenylacetonitrile
    • FT-0635315
    • 4-Hydroxy-3-methoxybenzyl cyanide
    • Benzeneacetonitrile, 4-hydroxy-3-methoxy-
    • MFCD00001920
    • SDVYWMWQCJEYTC-UHFFFAOYSA-
    • Homovanillonitrile
    • 4468-59-1
    • AKOS006220946
    • DTXSID00196275
    • BS-42264
    • NS00031451
    • KBJ5T7NP94
    • CS-0315932
    • (4-hydroxy-3-methoxy-phenyl)-acetonitrile
    • 2-METHOXY-4-(CYANOMETHYL)PHENOL
    • [4-hydroxy-3-methoxy-phenyl]acetonitrile
    • (4-hydroxy-3-methoxyphenyl)acetonitrile
    • 4-Hydroxy-3-methoxyphenylacetonitrile, 99%
    • UNII-KBJ5T7NP94
    • 3-Methoxy-4-hydroxybenzeneacetonitrile
    • (4-Hydroxy-3-methoxyphenyl)acetonitrile
    • MDL: MFCD00001920
    • Inchi: 1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3
    • InChI Key: SDVYWMWQCJEYTC-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(CC#N)=C1)O

Computed Properties

  • Exact Mass: 163.06300
  • Monoisotopic Mass: 163.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 53.2A^2

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.2021 (rough estimate)
  • Melting Point: 56-57 °C (lit.)
  • Boiling Point: 135-145 °C/2 mmHg(lit.)
  • Flash Point: 153.1°C
  • Refractive Index: 1.5270 (estimate)
  • PSA: 53.25000
  • LogP: 1.46688
  • Solubility: Uncertain

(4-Hydroxy-3-methoxyphenyl)acetonitrile Security Information

(4-Hydroxy-3-methoxyphenyl)acetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(4-Hydroxy-3-methoxyphenyl)acetonitrile Pricemore >>

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(4-Hydroxy-3-methoxyphenyl)acetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:4468-59-1)(4-Hydroxy-3-methoxyphenyl)acetonitrile
Order Number:A826663
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):269.0
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Additional information on (4-Hydroxy-3-methoxyphenyl)acetonitrile

Chemical Profile of (4-Hydroxy-3-methoxyphenyl)acetonitrile (CAS No. 4468-59-1)

(4-Hydroxy-3-methoxyphenyl)acetonitrile, identified by its Chemical Abstracts Service (CAS) number 4468-59-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic nitrile derivative features a unique structural framework that has garnered considerable attention due to its potential applications in synthetic chemistry and medicinal chemistry.

The molecular structure of (4-Hydroxy-3-methoxyphenyl)acetonitrile consists of a benzene ring substituted with a hydroxyl group at the 4-position and a methoxy group at the 3-position, with an acetonitrile moiety attached to the 1-position. This particular arrangement imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

In recent years, the interest in (4-Hydroxy-3-methoxyphenyl)acetonitrile has been fueled by its role in the development of novel therapeutic agents. For instance, researchers have explored its utility in the synthesis of kinase inhibitors, which are critical in targeting various cancers and inflammatory diseases. The presence of both hydroxyl and methoxy functional groups provides multiple sites for further chemical modification, enabling the creation of diverse analogues with tailored biological activities.

One of the most compelling aspects of (4-Hydroxy-3-methoxyphenyl)acetonitrile is its versatility in serving as a precursor for more complex molecules. In particular, its nitrile group can be readily converted into amides, carboxylic acids, or other nitrogen-containing heterocycles through standard chemical transformations. These intermediates are pivotal in constructing intricate drug molecules that exhibit enhanced efficacy and reduced toxicity.

Recent advancements in computational chemistry have further highlighted the significance of (4-Hydroxy-3-methoxyphenyl)acetonitrile. Molecular modeling studies have demonstrated that this compound can interact with specific biological targets through hydrogen bonding and hydrophobic interactions, making it an attractive scaffold for designing small-molecule drugs. Such insights have guided experimental efforts toward optimizing its pharmacokinetic properties and improving its overall therapeutic potential.

The pharmaceutical industry has also shown interest in (4-Hydroxy-3-methoxyphenyl)acetonitrile for its potential role in addressing neurological disorders. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter pathways, offering a promising avenue for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune its chemical structure allows researchers to fine-tune its biological effects, ensuring targeted action against specific disease mechanisms.

Beyond pharmaceutical applications, (4-Hydroxy-3-methoxyphenyl)acetonitrile finds utility in materials science and agrochemical research. Its unique electronic properties make it a candidate for developing organic semiconductors and light-emitting diodes (LEDs). Additionally, modifications to its core structure have led to the discovery of novel pesticides with improved environmental profiles, reflecting the compound's broad applicability across multiple scientific disciplines.

The synthesis of (4-Hydroxy-3-methoxyphenyl)acetonitrile itself is an area of active research. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Catalytic techniques, including transition metal-catalyzed cross-coupling reactions, have been particularly effective in constructing the desired aromatic framework with high precision. These advancements underscore the compound's importance as a building block in industrial chemistry.

In conclusion, (4-Hydroxy-3-methoxyphenyl)acetonitrile (CAS No. 4468-59-1) represents a cornerstone compound in contemporary chemical research. Its unique structural features and versatile reactivity make it indispensable in drug discovery, materials science, and industrial applications. As scientific understanding continues to evolve, it is anticipated that new uses for this compound will emerge, further solidifying its role as a key player in advancing chemical innovation.

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Amadis Chemical Company Limited
(CAS:4468-59-1)(4-Hydroxy-3-methoxyphenyl)acetonitrile
A826663
Purity:99%
Quantity:5g
Price ($):269.0
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